Silipide

Pharmacokinetics Oral Bioavailability Flavonolignan Complex

Silipide (CAS 134499-06-2), also designated as IdB 1016 or silybin-phosphatidylcholine complex, is a 1:1 molar stoichiometric complex of the flavonolignan silybin with phosphatidylcholine. This molecular complexation is specifically engineered to address the inherently low aqueous solubility and poor oral bioavailability of unconjugated silybin, the principal active constituent derived from silymarin (milk thistle extract).

Molecular Formula C65H90NO18P
Molecular Weight 1204.4 g/mol
CAS No. 134499-06-2
Cat. No. B1237801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilipide
CAS134499-06-2
SynonymsIdB 1016
IdB-106
Silipide
silybin-phosphatidylcholine complex
Molecular FormulaC65H90NO18P
Molecular Weight1204.4 g/mol
Structural Identifiers
SMILESCCCC=CCC=CCCCC=CCCC(=O)OCC(COC(=O)CCCCC=CCCC=CC=CCCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C40H68NO8P.C25H22O10/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h10-14,16-17,19,22,24,27,29,38H,6-9,15,18,20-21,23,25-26,28,30-37H2,1-5H3;2-9,20,23-29,31H,10H2,1H3/b12-10+,13-11+,16-14+,19-17+,24-22+,29-27+;/t;20?,23-,24?,25+/m.0/s1
InChIKeyXAEMHHAVNYDWEO-CVEVMTCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silipide (CAS 134499-06-2): Procurement Specifications and Compound Identification for Pharmaceutical and Nutraceutical R&D


Silipide (CAS 134499-06-2), also designated as IdB 1016 or silybin-phosphatidylcholine complex, is a 1:1 molar stoichiometric complex of the flavonolignan silybin with phosphatidylcholine [1]. This molecular complexation is specifically engineered to address the inherently low aqueous solubility and poor oral bioavailability of unconjugated silybin, the principal active constituent derived from silymarin (milk thistle extract) [2]. The complex is a chemically defined lipophilic entity distinct from physical mixtures of silybin and phospholipids, produced under proprietary conditions to ensure consistent molar stoichiometry and reproducible pharmacokinetic performance [3].

Why Silipide (IdB 1016) Cannot Be Substituted with Unconjugated Silybin or Standard Silymarin: A Bioequivalence Risk Assessment


Unconjugated silybin and standard silymarin extracts exhibit critically limited oral bioavailability due to poor aqueous solubility and inefficient gastrointestinal absorption, resulting in plasma concentrations that are often undetectable or pharmacologically negligible at clinically relevant doses [1]. Silipide (IdB 1016), through its defined 1:1 stoichiometric complexation with phosphatidylcholine, overcomes this fundamental limitation by facilitating passage across the gastrointestinal mucosa and enabling systemic and target-organ exposure that cannot be replicated by simply increasing the dose of unconjugated silybin or silymarin [2]. Consequently, substituting Silipide with generic silybin or silymarin in a research or formulation context introduces substantial pharmacokinetic non-equivalence, which may confound in vivo study outcomes, compromise therapeutic efficacy in translational models, or invalidate dose-response relationships established in the primary literature [3].

Silipide (CAS 134499-06-2) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Scientific Evaluation and Sourcing Decisions


Oral Bioavailability: Silipide vs. Unconjugated Silybin — Plasma Detectability in Rats

Following a single oral dose of 200 mg/kg (expressed as silybin equivalents) in rats, Silipide (IdB 1016) produced mean peak plasma concentrations of 8.17 μg/mL for unconjugated silybin and 74.23 μg/mL for total silybin. In direct comparison, administration of an equivalent dose of unconjugated silybin yielded plasma levels of both unconjugated and total compound that remained below the analytical detection limit [1]. This constitutes a qualitative difference in systemic exposure: Silipide delivers quantifiable plasma silybin whereas unconjugated silybin does not achieve detectable levels at the same dose [2].

Pharmacokinetics Oral Bioavailability Flavonolignan Complex

Target-Organ Bioavailability: Silipide vs. Silymarin — 10-Fold Higher Relative Bioavailability in Rat Liver

In a head-to-head comparison following single equimolar oral doses (200 mg/kg, expressed as silybin equivalents) in rats, the relative bioavailability of Silipide (IdB 1016), calculated in the target organ as the ratio between AUCs of cumulative biliary excretion curves, was 10-fold higher than that of silymarin [1]. After administration of Silipide, total biliary concentrations of silybin reached 2989 ± 568 μg/mL within 2 hours, and 24-hour biliary recovery accounted for approximately 13% of the administered dose [2]. In contrast, after administration of silymarin, unconjugated and total plasma silybin levels as well as biliary excretion were several-fold lower, with 24-hour biliary recovery accounting for only about 2% of the administered dose [3]. Plasma Cmax for Silipide was 9.0 ± 3.0 μg/mL (unconjugated) and 93.4 ± 16.7 μg/mL (total), whereas silymarin produced several-fold lower plasma levels [4].

Hepatobiliary Pharmacokinetics Target-Organ Bioavailability Liver Delivery

Human Biliary Excretion and Liver Delivery: Silipide vs. Silymarin — 3.7-Fold Higher Biliary Recovery in Cholecystectomy Patients

In a clinical study of 9 cholecystectomy patients with T-tube drainage receiving single oral doses of 120 mg (expressed as silybin equivalents), the amount of silybin recovered in bile in free and conjugated form within 48 hours accounted for 11% of the dose after Silipide (IdB 1016) and for 3% of the dose after silymarin [1]. Plasma silybin concentrations were several-fold lower than those in bile after Silipide intake and were mostly undetectable after silymarin intake [2]. After Silipide administration, the concentration of silybin in bile reached a peak within 4 hours and declined thereafter with a mean time of about 10 hours [3].

Clinical Pharmacokinetics Biliary Excretion Liver Delivery

In Vivo Hepatoprotective Efficacy: Silipide vs. Silybin + Phosphatidylcholine Physical Mixture — Significant Protection Only with the Defined Complex

In rodent models of hepatotoxicity, oral administration of Silipide (IdB 1016) exhibited a significant and dose-related protective effect against liver damage induced by CCl4, praseodymium, ethanol, and galactosamine, with ED50 values for inhibition of ASAT/ALAT elevation and antagonism of liver triglyceride increase ranging from 93 to 156 mg/kg (expressed as silybin) [1]. In direct comparative testing, silybin and phosphatidylcholine administered as a physical mixture at doses equivalent to those contained in the active doses of Silipide failed to show any significant protective activity in these models [2]. Similarly, in isolated rat hepatocytes, IdB 1016 provided dose-dependent protection against lipid peroxidation and pro-oxidant toxicity, whereas supplementation with pure silybin was totally inefficient [3].

Hepatoprotection In Vivo Efficacy Chemical Complex vs. Physical Mixture

In Vivo Free Radical Scavenging Activity: Silipide vs. Pure Silybin — Detectable Pharmacodynamic Effect Only with the Bioavailable Complex

In studies examining the scavenging of ethanol-derived hydroxyethyl radicals, in vitro addition or in vivo pretreatment of rats with Silipide (IdB 1016) decreased the spin trapping of hydroxyethyl radicals in microsomes from chronic alcohol-fed rats and reduced hydroxyethyl radical signals detectable in the bile of rats acutely treated with ethanol [1]. Importantly, this radical-scavenging effect was lost when pure silybin was administered in amounts comparable to those present in Silipide, due to the low bioavailability of the uncomplexed flavonoid [2]. The study authors concluded that the ability of Silipide to scavenge ethanol-derived radicals requires the enhanced bioavailability conferred by the phosphatidylcholine complexation [3].

Free Radical Scavenging Ethanol Hepatotoxicity In Vivo Pharmacodynamics

Silipide (CAS 134499-06-2) Research and Industrial Application Scenarios: Evidence-Based Use Cases


Preclinical Hepatoprotection Studies Requiring Quantifiable Liver Delivery of Silybin

Silipide is the appropriate selection for preclinical studies evaluating hepatoprotective mechanisms or dose-response relationships in rodent models of liver injury. The compound provides a 10-fold higher relative bioavailability in the target organ (liver) compared to silymarin [1], with reproducible biliary recovery of approximately 13% of the administered dose over 24 hours in rats [2]. This quantifiable and predictable liver delivery enables robust study design, dose standardization, and meaningful interpretation of pharmacodynamic outcomes, whereas silymarin yields substantially lower and more variable hepatic exposure [3].

Clinical Pharmacokinetic Studies Investigating Hepatic Silybin Exposure and Enterohepatic Circulation

For clinical pharmacokinetic investigations where hepatic exposure to silybin is the primary endpoint, Silipide is the preferred formulation. Human data demonstrate 48-hour biliary recovery of 11% of the administered dose for Silipide, compared to 3% for silymarin [4]. Plasma silybin concentrations are quantifiable after Silipide administration but mostly undetectable after silymarin at equivalent doses [5]. This differential enables reliable assessment of enterohepatic circulation, biliary excretion kinetics, and hepatic drug disposition that cannot be conducted with standard silymarin.

In Vivo Free Radical Scavenging and Alcohol-Induced Liver Injury Research

Research investigating the role of silybin in scavenging ethanol-derived free radicals or mitigating alcohol-induced hepatotoxicity requires Silipide to achieve detectable pharmacodynamic effects in vivo. Pure silybin at comparable doses fails to produce measurable radical-scavenging activity due to its poor bioavailability [6]. Silipide pretreatment decreases hydroxyethyl radical signals detectable in rat bile following ethanol exposure, establishing a verifiable in vivo pharmacodynamic endpoint that cannot be replicated with unconjugated silybin [7].

Oncology Xenograft Studies Requiring Achievable Plasma and Tumor Silybin Concentrations

In human ovarian cancer xenograft models, Silipide administered at 450 mg/kg/day produced quantifiable free silybin concentrations of 7.0 ± 5.3 μg/mL in plasma and 183.5 ± 85.9 ng/g in tumor tissue, with a tumor weight inhibition of 78% and a Log10 Cell Kill of 1.1 [8]. This demonstrates that Silipide achieves both systemic and intratumoral silybin exposure sufficient to support antitumor efficacy studies, a threshold that cannot be met with unconjugated silybin or standard silymarin due to their substantially lower bioavailability [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silipide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.